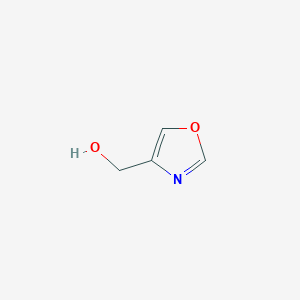
Desisopropyl butyl torsemide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desisopropyl butyl torsemide is a chemical compound with the molecular formula C17H22N4O3S . It is a derivative of torsemide, a loop diuretic used to treat fluid retention (edema) in people with heart failure, liver disease, or kidney disease .
Synthesis Analysis
The synthesis of torsemide and its related substances has been studied. In one study, solid dispersions (SDs) of torsemide and sorbitol or polyvinylpyrrolidone (PVP) k25 were prepared . The SDs were evaluated for in-vitro dissolution, and it was found that the SDs could be used to develop new fast-dissolving tablets (FDTs) of torsemide .
Molecular Structure Analysis
The molecular weight of desisopropyl butyl torsemide is 362.4 g/mol . The InChI string representation of its structure is InChI=1S/C17H22N4O3S/c1-3-4-9-19-17 (22)21-25 (23,24)16-12-18-10-8-15 (16)20-14-7-5-6-13 (2)11-14/h5-8,10-12H,3-4,9H2,1-2H3, (H,18,20) (H2,19,21,22) .
Physical And Chemical Properties Analysis
Desisopropyl butyl torsemide has a molecular weight of 362.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 7 . The exact mass is 362.14126175 g/mol, and the monoisotopic mass is also 362.14126175 g/mol . The topological polar surface area is 109 Ų .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Desisopropyl butyl torsemide, a variant of the loop diuretic torsemide, is a subject of pharmacokinetic and pharmacodynamic studies due to its potent diuretic properties. Research has shown that torsemide's efficacy and safety profiles are influenced by genetic polymorphisms, such as those in the cytochrome P450 (CYP) 2C9 enzyme, which plays a crucial role in the drug's metabolism. Studies have investigated the impact of CYP2C9 polymorphisms on the pharmacokinetics and pharmacodynamics of torsemide, highlighting the importance of genetic factors in individual responses to the drug (Vormfelde et al., 2004). Additionally, population pharmacokinetic analyses have been conducted to understand the inter-individual variability in torsemide pharmacokinetics, considering factors such as genetic polymorphisms and physiological characteristics (Jeong et al., 2022).
Environmental Degradation
The degradation of chlorotriazine pesticides and their interaction with sulfate radicals has been studied, with findings indicating that compounds like desisopropyl-atrazine (a structural analog to desisopropyl butyl torsemide) exhibit high reactivity towards sulfate radicals. This research sheds light on the environmental behavior and degradation pathways of structurally related compounds, contributing to our understanding of their persistence and transformation in aquatic environments (Lutze et al., 2015).
Clinical Efficacy and Mechanisms
Clinical reviews and trials have assessed the pharmacological properties and therapeutic potential of torsemide, focusing on its role in managing conditions such as hypertension, congestive heart failure, and renal and hepatic disorders. These studies compare torsemide with other diuretics, evaluating its efficacy, dosing, and mechanisms of action, including its effects on electrolyte balance and potential to inhibit aldosterone secretion, which may contribute to its diuretic and antihypertensive effects (Friedel & Buckley, 1991).
Eigenschaften
IUPAC Name |
1-butyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-19-17(22)21-25(23,24)16-12-18-10-8-15(16)20-14-7-5-6-13(2)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,20)(H2,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRQCQYMPXGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl butyl torsemide | |
CAS RN |
160972-33-8 |
Source


|
| Record name | Desisopropyl butyl torsemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160972338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 160972-33-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESISOPROPYL BUTYL TORSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNU0FXS82B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)



![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)





